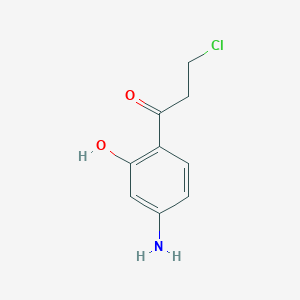

1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one

Description

1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one is a chlorinated aromatic ketone characterized by a 4-amino-2-hydroxyphenyl group attached to a 3-chloropropan-1-one moiety. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.64 g/mol. The compound’s structure combines a polar hydroxyl (-OH) and amino (-NH₂) group on the aromatic ring, along with an electron-withdrawing chlorine atom on the propanone chain.

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

1-(4-amino-2-hydroxyphenyl)-3-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNO2/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,13H,3-4,11H2 |

InChI Key |

ZSJWFXSWRUPTPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 3-Chloropropanone with 4-Amino-2-hydroxybenzene

The primary and most common synthetic approach involves the nucleophilic substitution reaction between 3-chloropropanone and 4-amino-2-hydroxybenzene (a substituted phenol with amino and hydroxyl groups) under alkaline conditions.

- Reagents: 3-chloropropanone and 4-amino-2-hydroxybenzene

- Conditions: Alkaline medium, typically sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as base

- Solvent: Aqueous or mixed organic solvents

- Mechanism: The nucleophilic aromatic amino or hydroxyl group attacks the electrophilic carbon of 3-chloropropanone, displacing chloride and forming the desired ketone linkage.

This method is widely reported for similar α-haloketone substituted phenols and yields the target compound efficiently.

Alternative Synthetic Routes and Related Phenol Derivatives

Other synthetic strategies from literature on related phenolic compounds include:

- Base-mediated coupling reactions: Use of organic/inorganic bases (e.g., KOtBu, Cs2CO3, NaH) in solvents such as acetone, DMF, or THF at elevated temperatures (60–130 °C) to form phenol derivatives with halogenated side chains.

- Nucleophilic aromatic substitution: Reaction of amino-substituted phenols with electrophilic haloketones or halopyrimidines in solvents like 1,4-dioxane or isopropanol at moderate temperatures.

- Diazotization and amination steps: For functionalizing aromatic amines prior to coupling with α-chloroketones.

These methods provide insights into reaction conditions that might optimize yield and purity for this compound synthesis.

Data Tables Summarizing Preparation Conditions and Outcomes

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS).

Major Products Formed:

Oxidation: Formation of this compound derivatives with ketone or aldehyde groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial systems.

Medicine: Explored for its potential antimicrobial properties and its ability to modulate biological pathways.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in bacteria by interfering with the signaling pathways that regulate virulence factor production . This inhibition leads to reduced bacterial pathogenicity and enhanced oxidative stress within the bacterial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their functional group variations:

AHPE (1-(4-Amino-2-hydroxyphenyl)ethanone)

- QS Inhibition : Suppresses A. tumefaciens virulence by downregulating traR and traI genes, critical for acyl-homoserine lactone (AHL) synthesis. Molecular docking reveals AHPE binds TraR with a binding energy of -6.24 kcal/mol , weaker than native ligand 3-oxo-C8-HSL (-8.09 kcal/mol ) .

- Metabolic Disruption : Alters bacterial metabolomics (e.g., reduces lysine, putrescine; increases lactate and glutamate) and induces oxidative stress, impairing energy metabolism .

Hypothesized Activity of this compound

- Metabolic Stability : Chlorine’s inductive effect could reduce susceptibility to enzymatic degradation, prolonging antibacterial activity.

Physicochemical Properties

- Solubility : AHPE’s hydroxyl group enhances water solubility, whereas the chlorine in the target compound may reduce polarity, favoring lipid membrane penetration.

- Hydrogen Bonding: The hydroxyl and amino groups in both AHPE and the target compound facilitate hydrogen bonding, critical for TraR inhibition .

Biological Activity

1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one, a compound with notable structural characteristics, has garnered attention for its diverse biological activities. This article explores its mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O2, with a molar mass of approximately 199.63 g/mol. The compound features a chloropropanone moiety linked to an amino and hydroxy-substituted phenyl group, which significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding with active sites on enzymes or receptors, while the chloropropanone moiety may engage in covalent bonding. This interaction profile suggests potential modulation of cellular signaling pathways related to oxidative stress and inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to modulate oxidative stress pathways, which are critical in inflammatory responses. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Cytotoxic Effects

Preliminary investigations have also highlighted the cytotoxic properties of this compound against certain cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, potentially making it a candidate for further development as an anticancer agent.

Antioxidant Activity

The compound's ability to scavenge free radicals has been noted, suggesting a protective role against oxidative damage. This antioxidant activity may contribute to its anti-inflammatory effects and enhance its therapeutic potential in oxidative stress-related diseases.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound. Below is a summary table of significant research findings:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Anti-inflammatory | In vitro assays | Reduced cytokine production in macrophages |

| Study B | Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in breast cancer cells |

| Study C | Antioxidant | DPPH assay | Significant radical scavenging activity observed |

Future Directions

While preliminary data suggest promising biological activities, further research is essential to fully elucidate the mechanisms underlying these effects and to assess the compound's safety profile. Ongoing studies are focusing on:

- In vivo evaluations : Assessing the therapeutic efficacy and safety in animal models.

- Mechanistic studies : Understanding the specific pathways influenced by this compound.

- Derivatives synthesis : Exploring structural modifications to enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, a method adapted from structurally similar propanone derivatives (e.g., 3-chlorophenyl-trifluoropropanone synthesis in ). Key steps include:

-

Precursor Preparation : Acylation of a substituted benzene ring (e.g., 4-amino-2-hydroxybenzene) with 3-chloropropanoyl chloride.

-

Optimization : Reaction temperature (typically 0–5°C for ketone stabilization) and solvent polarity (e.g., dichloromethane or nitrobenzene) critically affect regioselectivity and yield .

-

Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents is recommended to isolate the product .

Reaction Parameter Typical Range Impact Temperature 0–5°C Minimizes side reactions Solvent DCM, nitrobenzene Enhances electrophilic acylation Catalyst AlCl₃, FeCl₃ Lewis acid for activation

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons (4-amino-2-hydroxyphenyl group) appear as doublets in δ 6.5–7.5 ppm, while the carbonyl (C=O) resonates at δ 190–210 ppm. The 3-chloro group deshields adjacent protons, causing splitting patterns .

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ confirms the ketone (C=O). Broad peaks at ~3300 cm⁻¹ (O–H/N–H stretching) and 750 cm⁻¹ (C–Cl) further validate functional groups .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) at 4°C promotes crystal growth. Hydrogen bonding between the amino/hydroxyl groups and solvent molecules aids in lattice formation. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve positional disorder .

Advanced Research Questions

Q. How do computational methods (DFT) predict hydrogen bonding and supramolecular assembly in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model hydrogen-bonding interactions between the hydroxyl/amino groups and adjacent molecules. Graph-set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, common in phenolic derivatives. Experimental XRD data (e.g., CCDC 1988019 in ) should validate computational predictions .

Q. What experimental designs resolve contradictions in biological activity data (e.g., antimicrobial assays)?

- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from strain-specific resistance or assay conditions. Standardized protocols include:

- Controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

- Dose-Response Curves : Test concentrations from 0.1–100 µg/mL in triplicate.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. How do substituent variations (e.g., chloro vs. trifluoromethyl) alter reactivity in related propanone derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., –Cl, –CF₃) increase electrophilicity of the carbonyl carbon, enhancing nucleophilic substitution (e.g., with amines or thiols). Comparative studies using Hammett constants (σ) quantify substituent effects on reaction rates. For example, –CF₃ (σ = 0.54) accelerates substitution compared to –Cl (σ = 0.47) .

| Substituent | σ (Hammett) | Reactivity Trend |

|---|---|---|

| –Cl | 0.47 | Moderate activation |

| –CF₃ | 0.54 | High activation |

Q. What strategies mitigate challenges in refining twinned or low-resolution crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.